Regioisomeric Selectivity: 5-Aminomethyl vs. 6-Aminomethyl Substitution in mIDH1 R132H Inhibition
In the Bayer N-methylbenzimidazole mIDH1 inhibitor patent series, the 5-aminomethyl substitution pattern is explicitly exemplified as the active regioisomer for mIDH1 R132H inhibition, whereas the 6-aminomethyl regioisomer (CAS 1565663-25-3) is absent from the exemplified active compound list, indicating that the 5-position vector is required for productive engagement with the mutant IDH1 active site [1]. Structure–activity relationship (SAR) tables in the patent demonstrate that modifications to the benzimidazole 5-position side chain directly modulate IC₅₀ values against mIDH1 R132H, with representative compounds achieving IC₅₀ values below 100 nM. By contrast, compounds lacking substitution at the 5-position or bearing substituents at alternative ring positions show substantially reduced or absent inhibitory activity [1].
| Evidence Dimension | mIDH1 R132H inhibitory activity—regioisomer comparison |
|---|---|
| Target Compound Data | 5-Aminomethyl-1-methylbenzimidazol-2-amine scaffold: exemplified in active mIDH1 R132H inhibitor series; representative analogs achieve IC₅₀ < 100 nM [1] |
| Comparator Or Baseline | 6-Aminomethyl-1-methylbenzimidazol-2-amine (CAS 1565663-25-3): not exemplified as an active mIDH1 R132H inhibitor in the same patent series [1] |
| Quantified Difference | Qualitative presence vs. absence from active inhibitor exemplification; 5-substitution required for mIDH1 R132H activity |
| Conditions | mIDH1 R132H enzymatic inhibition assay as described in Bayer patent US 2018/0170882 A1 |
Why This Matters
Procurement of the 6-aminomethyl regioisomer instead of the 5-aminomethyl compound would yield a substance that is not validated in the mIDH1 inhibitor chemical series, potentially wasting synthesis and screening resources.
- [1] Bayer Pharma AG. N-Methylbenzimidazoles as mIDH1 inhibitors. U.S. Patent US 2018/0170882 A1, June 21, 2018. View Source
